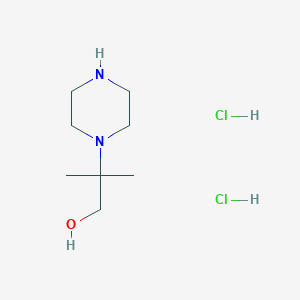

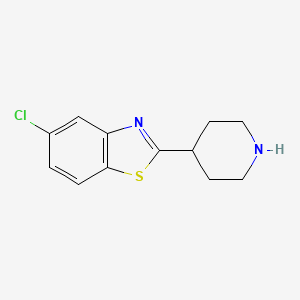

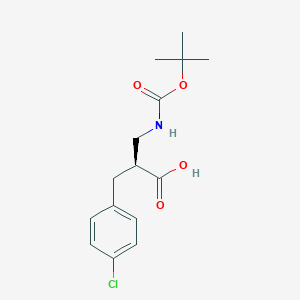

![molecular formula C14H8F3NOS B3340804 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol CAS No. 880088-31-3](/img/structure/B3340804.png)

4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol

Overview

Description

“4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol” is a chemical compound with the CAS Number: 880088-31-3 . It has a molecular weight of 295.28 . The IUPAC name for this compound is this compound . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H8F3NOS/c15-14(16,17)9-3-6-12-11(7-9)18-13(20-12)8-1-4-10(19)5-2-8/h1-7,19H . Unfortunately, specific details about the molecular structure of “this compound” were not found in the search results.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 295.28 .Scientific Research Applications

Photophysical Characteristics

Research on related benzothiazole derivatives has explored their photophysical properties. For instance, compounds such as 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol and 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino) phenol have been synthesized and analyzed for their photo-physical properties. These studies are crucial in understanding the excited state intra-molecular proton transfer pathway, absorption, and dual emission characteristics of these compounds, which can be applicable to the photophysical characteristics of 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol (Padalkar et al., 2011).

Organic Light-Emitting Diodes (OLEDs)

The synthesis of heteroleptic iridium(III) complexes using trifluorophenylpyridine and benzothiazole derivatives has been reported. These complexes exhibit green phosphorescence and are used in OLEDs, demonstrating high efficiency and low efficiency roll-off. This research is significant for the potential application of this compound in OLED technology (Jin et al., 2014).

Fluorescent Probes and Colorimetric Sensing

Benzothiazole derivatives have been used in the development of fluorescent probes and colorimetric sensors. For instance, a study on BTImP, a benzothiazole derivative, showed full-color emission and thermally dependent color changes, which couldbe relevant for this compound in similar applications. This derivative's ability to show different color emissions upon reacting with various acids and their conjugate base anions, as well as temperature-dependent color changes, highlights its potential in sensing and imaging applications (Tsuchiya et al., 2018).

Antimicrobial Applications

Benzothiazole derivatives have also been synthesized and evaluated for their antimicrobial properties. Compounds such as 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol and 2-(1,3-benzoxazol-2-yl)-5-(diethylamino)phenol have shown promising in vitro antibacterial and antifungal activities. This suggests potential antimicrobial applications for this compound (Padalkar et al., 2016).

Fluorescent Sensing of Metal Ions

Research on benzothiazole derivatives has demonstrated their use in fluorescent sensing of metal ions. For instance, derivatives have been developed to sense magnesium and zinc cations, with sensitivity to pH changes, which could be a significant insight for developing sensors using this compound (Tanaka et al., 2001).

Mechanism of Action

Target of Action

The primary targets of 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol are currently unknown. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . .

Mode of Action

Given its structural similarity to other trifluoromethylbenzenes

Pharmacokinetics

The compound has a molecular weight of 295.28 , and its predicted properties include a melting point of 187-189°C , a boiling point of 418.7°C , and a density of 1.5 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Properties

IUPAC Name |

4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NOS/c15-14(16,17)9-3-6-12-11(7-9)18-13(20-12)8-1-4-10(19)5-2-8/h1-7,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDRLDCIZJRMON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

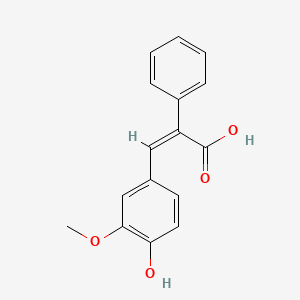

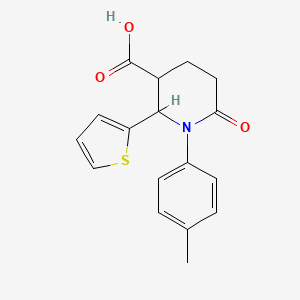

![1-isopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3340723.png)

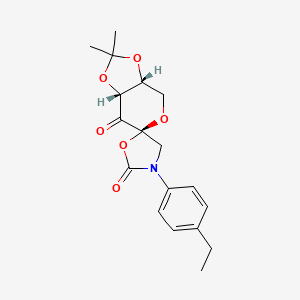

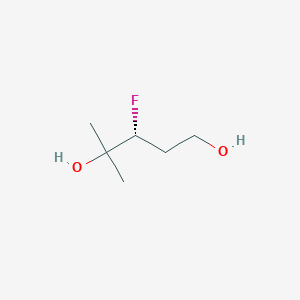

![5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3340732.png)

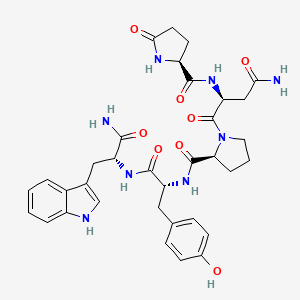

![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide](/img/structure/B3340770.png)